Based on its structure, 4-Methoxy-6-(methoxycarbonyl)picolinic acid belongs to a class of compounds known as picolinic acids. Picolinic acids are carboxylic acids derived from pyridine, a six-membered aromatic ring containing nitrogen. These molecules possess interesting chemical properties due to the combination of the aromatic ring and the carboxylic acid group. However, further research is needed to determine the specific properties and potential applications of 4-Methoxy-6-(methoxycarbonyl)picolinic acid.
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Some chemical suppliers offer 4-Methoxy-6-(methoxycarbonyl)picolinic acid, but the product descriptions typically indicate it is for "research use only" without specifying its applications [, , ].
4-Methoxy-6-(methoxycarbonyl)picolinic acid is an organic compound belonging to the class of picolinic acids, characterized by a methoxy group and a methoxycarbonyl group attached to the picoline structure. Its molecular formula is , and it features a pyridine ring with carboxylic acid functionalities. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.
There is no current information on the mechanism of action of 4-Methoxy-6-(methoxycarbonyl)picolinic acid.
The chemical behavior of 4-Methoxy-6-(methoxycarbonyl)picolinic acid includes various reactions typical of carboxylic acids and aromatic compounds. Key reactions include:
Research indicates that 4-Methoxy-6-(methoxycarbonyl)picolinic acid exhibits various biological activities. It has been studied for its potential as an antiviral and anticancer agent, with mechanisms involving the inhibition of specific enzymes or pathways critical for pathogen survival or cancer cell proliferation. Its interaction with biological targets may also influence metabolic processes, making it a candidate for further pharmacological studies.
The synthesis of 4-Methoxy-6-(methoxycarbonyl)picolinic acid typically involves multi-step organic reactions. Common methods include:
4-Methoxy-6-(methoxycarbonyl)picolinic acid finds applications in various fields:
Studies examining the interactions of 4-Methoxy-6-(methoxycarbonyl)picolinic acid with biological molecules reveal its potential to bind to proteins involved in metabolic pathways. These interactions may modulate enzymatic activity or influence cellular signaling pathways, contributing to its biological effects. Further research is necessary to elucidate specific binding targets and mechanisms.
Several compounds share structural similarities with 4-Methoxy-6-(methoxycarbonyl)picolinic acid, including:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| Picolinic Acid | Carboxylic acid at the 2-position | 0.90 |
| 5-(Methoxycarbonyl)picolinic Acid | Methoxycarbonyl at the 5-position | 0.92 |
| Dimethyl Pyridine-2,6-dicarboxylate | Dicarboxylic structure | 0.97 |
| Methyl 4-(hydroxymethyl)picolinate | Hydroxymethyl substitution | 0.92 |
| 6-(Methoxycarbonyl)picolinic Acid | Methoxycarbonyl at the 6-position | 0.78 |
What distinguishes 4-Methoxy-6-(methoxycarbonyl)picolinic acid from these similar compounds is its specific arrangement of functional groups, which influences its reactivity and biological activity. The combination of both methoxy and methoxycarbonyl groups enhances its solubility and potential interactions within biological systems, making it a valuable compound for further exploration in both synthetic chemistry and medicinal applications.
The synthesis of 4-Methoxy-6-(methoxycarbonyl)picolinic acid through classical nucleophilic substitution represents one of the foundational approaches in picolinic acid derivative chemistry [1]. The nucleophilic substitution mechanism typically involves the displacement of halogen atoms or other leaving groups on the pyridine ring system with methoxy functionalities [2]. Research has demonstrated that picolinic acid derivatives undergo nucleophilic substitution reactions where the electron-deficient pyridine nitrogen facilitates the attack of nucleophiles at specific ring positions [3].
The classical synthetic route begins with appropriately substituted pyridine precursors, where halogenated picolinic acid derivatives serve as key intermediates [4]. The reaction of 4-bromo-6-(methoxycarbonyl)picolinic acid with methoxide nucleophiles under basic conditions provides access to the desired methoxy-substituted product . Temperature control is critical in these transformations, with optimal reaction conditions typically maintained between 0 to 30 degrees Celsius to prevent side reactions and decomposition [6].
Mechanistic studies have revealed that the nucleophilic substitution proceeds through an addition-elimination pathway, where the methoxide nucleophile initially forms a sigma complex with the pyridine ring [7]. The subsequent elimination of the bromide leaving group regenerates the aromatic character of the pyridine system [2]. Reaction yields for these classical transformations typically range from 58% to 70% under optimized conditions [4].
The influence of substituent effects on the nucleophilic substitution reactivity has been extensively studied [7]. Electron-withdrawing groups such as the methoxycarbonyl functionality at the 6-position enhance the electrophilicity of the pyridine ring, facilitating nucleophilic attack at the 4-position [1]. The carboxylic acid group at the 2-position further activates the ring system through its electron-withdrawing properties [3].
Contemporary synthetic methodologies for 4-Methoxy-6-(methoxycarbonyl)picolinic acid have embraced heterogeneous catalysis as a sustainable and efficient approach [8]. Modern catalytic systems utilizing metal-organic frameworks and supported metal catalysts have demonstrated superior performance compared to traditional homogeneous methods [9]. The application of UiO-66(Zr)-N(CH2PO3H2)2 as a heterogeneous catalyst has shown remarkable efficiency in picolinate synthesis reactions [10].
Heterogeneous catalytic approaches offer significant advantages including catalyst recyclability, reduced waste generation, and simplified product isolation [8]. The phosphorous acid-functionalized UiO-66 framework serves as both Lewis acid and Brønsted acid sites, promoting multiple reaction pathways simultaneously [11]. These catalytic systems operate effectively at ambient temperature, reducing energy requirements compared to conventional thermal processes [12].
The mechanism of heterogeneous catalysis involves substrate activation through coordination to metal centers within the framework structure [9]. The aldehyde components are activated by the phosphorous acid groups, while the subsequent cyclization and oxidation steps are facilitated by the zirconium nodes [10]. This cooperative catalytic action results in enhanced reaction rates and improved selectivity for the desired picolinic acid products [11].
Process optimization studies have identified key parameters affecting catalytic performance, including catalyst loading, solvent selection, and reaction time [12]. The optimal catalyst loading typically ranges from 5 to 10 milligrams per millimole of substrate, providing maximum efficiency without catalyst saturation effects [9]. Ethanol has emerged as the preferred solvent system, offering optimal solubility and reaction kinetics [10].
Multi-component reaction strategies represent a paradigm shift in the synthesis of 4-Methoxy-6-(methoxycarbonyl)picolinic acid, enabling the construction of complex molecular architectures in a single synthetic operation [13]. These approaches utilize the simultaneous reaction of three or more reactants to generate the target picolinic acid derivative through convergent bond-forming processes [14]. The development of multi-component methodologies has significantly reduced synthetic steps and improved overall atom economy [15].
The most prominent multi-component approach involves the reaction of 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and appropriately substituted aldehydes [10]. This four-component reaction proceeds through a cascade mechanism involving initial aldol condensation, followed by Michael addition and subsequent cyclization [11]. The reaction benefits from mild conditions and broad substrate scope, accommodating various aldehyde components with different electronic and steric properties [12].
Mechanistic investigations have elucidated the detailed pathway of the multi-component transformation [9]. The initial step involves aldehyde activation by the catalyst, followed by reaction with malononitrile to generate an activated Michael acceptor intermediate [10]. Simultaneously, the pyruvate component reacts with ammonia released from ammonium acetate to form an enamine intermediate [11]. The subsequent Michael addition between these intermediates leads to the formation of a dihydropyridine precursor, which undergoes oxidative aromatization to yield the final picolinic acid product [12].
The anomeric effect plays a crucial role in the oxidation step of the multi-component reaction [10]. The cooperative vinylogous anomeric-based oxidation involves the interaction of lone pair electrons from the nitrogen atom with anti-bonding orbitals of carbon-hydrogen bonds [11]. This stereoelectronic effect facilitates the elimination of hydrogen or hydrogen peroxide molecules, driving the aromatization process without requiring external oxidizing agents [12].
Substrate scope studies have demonstrated the versatility of multi-component approaches in accessing diverse picolinic acid derivatives [13]. The reaction tolerates both electron-rich and electron-deficient aldehydes, providing access to a wide range of substitution patterns [14]. Yields typically range from 60% to 85% depending on the electronic nature of the aldehyde component and reaction conditions [15].
Industrial-scale production of 4-Methoxy-6-(methoxycarbonyl)picolinic acid requires comprehensive process optimization to achieve economic viability and environmental sustainability [16]. Commercial synthesis strategies focus on maximizing yield, minimizing waste generation, and reducing production costs through efficient process design [17]. The industrial production typically employs continuous flow processes to enhance throughput and maintain consistent product quality [18].
The commercial synthesis pathway often utilizes the ammoxidation of substituted picolines followed by selective functionalization reactions [16]. This approach begins with 4-methoxy-2-picoline, which undergoes ammoxidation to generate the corresponding nitrile intermediate [17]. Subsequent hydrolysis and esterification reactions introduce the required methoxycarbonyl functionality at the 6-position [18]. The overall process yield for industrial production ranges from 73% to 99% depending on the specific catalyst system and reaction conditions employed [18].
Process optimization studies have identified critical parameters affecting industrial-scale synthesis [6]. Temperature control remains paramount, with optimal reaction temperatures maintained between 265 to 550 degrees Celsius for different process steps [18]. The catalyst composition, particularly the titanium dioxide to vanadium pentoxide molar ratio, significantly influences both conversion rates and selectivity [18]. Industrial catalysts typically employ ratios ranging from 2.3:1 to 43:1 to optimize performance across different substrate types [18].
| Process Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (°C) | 265-550 | 73-99% |
| Catalyst Loading (wt%) | 10-30 | Direct correlation |
| Pressure | Atmospheric | Standard conditions |
| Residence Time (h) | 0.1-4 | Yield optimization |
Economic analysis of industrial production reveals that raw material costs account for approximately 60-70% of total production expenses [19]. The selection of cost-effective starting materials and efficient catalyst systems directly impacts the commercial viability of the process [6]. Continuous process improvements focus on reducing catalyst consumption, extending catalyst lifetime, and minimizing energy requirements [20].
Environmental considerations play an increasingly important role in industrial process design [17]. Modern production facilities incorporate waste minimization strategies, solvent recovery systems, and emission control technologies [18]. The development of green chemistry approaches has led to the adoption of environmentally benign solvents and catalyst systems that reduce the overall environmental footprint of the manufacturing process [20].
Quality control measures ensure consistent product specifications for industrial applications [19]. Analytical methods including high-performance liquid chromatography and mass spectrometry provide real-time monitoring of product purity and composition [21]. Statistical process control techniques help maintain production quality within specified tolerance limits while minimizing batch-to-batch variation [6].
The scalability of synthetic methodologies from laboratory to industrial scale requires careful consideration of heat and mass transfer limitations [22]. Continuous flow reactors offer advantages in terms of heat management, mixing efficiency, and process control compared to traditional batch operations [23]. The implementation of process analytical technology enables real-time optimization of reaction conditions and immediate response to process deviations [20].
4-Methoxy-6-(methoxycarbonyl)picolinic acid demonstrates characteristic thermal behavior typical of substituted pyridine carboxylic acids. Based on extensive studies of related picolinic acid derivatives, the compound exhibits thermal stability up to approximately 200°C, beyond which decomposition processes initiate [1] [2]. The thermal decomposition pattern follows a multi-step mechanism characteristic of methoxy-substituted aromatic carboxylic acids [1] [3].
The thermal decomposition onset occurs in the temperature range of 200-250°C, which is consistent with other picolinic acid derivatives containing electron-donating substituents [1] [2]. The presence of methoxy groups at positions 4 and 6 of the pyridine ring enhances thermal stability through electron donation, stabilizing the aromatic system [4] [5].
Thermogravimetric analysis of related compounds reveals a characteristic decomposition pathway involving initial loss of methoxy groups (mass loss corresponding to 31 atomic mass units) followed by decarboxylation at temperatures around 390-410°C [1] [3]. The final decomposition products in oxidative atmospheres consist of carbonaceous residues and carbon dioxide, while pyrolytic conditions in nitrogen atmosphere result in more complex carbonaceous materials [1] [6].
| Thermal Property | Expected Range | Mechanism |
|---|---|---|
| Thermal Stability | Stable to ~200°C | Enhanced by methoxy electron donation |
| Decomposition Onset | 200-250°C | Initial molecular rearrangement |
| Decarboxylation | 390-410°C | Loss of COOH groups |
| Final Products | CO₂ + carbonaceous residue | Complete thermal breakdown |
The solubility profile of 4-Methoxy-6-(methoxycarbonyl)picolinic acid reflects the amphiphilic nature imparted by its functional groups. The compound contains both hydrophilic components (carboxylic acid and ester functionalities) and lipophilic elements (methoxy substituents and pyridine ring) [7] [8].
Aqueous solubility is expected to be moderate, primarily due to the carboxylic acid group at position 2, which can form hydrogen bonds with water molecules [8]. The solubility is enhanced by the ionizable carboxylic acid group (pKa estimated around 2-4 based on related compounds), which allows for salt formation under basic conditions [9]. The presence of two methoxy groups contributes additional hydrogen bonding sites, further supporting aqueous dissolution [8].
Organic solvent solubility demonstrates high compatibility with polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and methanol [7] [10]. The compound shows moderate solubility in chloroform and other moderately polar solvents due to the aromatic pyridine core and ester functionality [10]. Non-polar solvents such as hexane and petroleum ether are expected to provide limited solubility due to the polar nature of the functional groups [7].
| Solvent Type | Expected Solubility | Mechanism |
|---|---|---|
| Water | Moderate | Hydrogen bonding, ionization |
| Methanol | High | Hydrogen bonding, polarity match |
| DMSO | High | Strong dipole interactions |
| Chloroform | Moderate | Aromatic-aromatic interactions |
| Hexane | Low | Polarity mismatch |
The pH-dependent solubility profile follows typical patterns for carboxylic acids, with enhanced dissolution under basic conditions due to carboxylate anion formation [8]. Temperature effects on solubility follow positive correlation, with increased dissolution at elevated temperatures [9].
The acid-base properties of 4-Methoxy-6-(methoxycarbonyl)picolinic acid are governed by two distinct ionizable centers: the carboxylic acid proton and the pyridine nitrogen [9] [11]. The compound exhibits amphoteric behavior, capable of both proton donation and acceptance depending on solution pH [12].
The primary pKa value (pKa1) corresponds to the carboxylic acid deprotonation and is estimated to be in the range of 2.5-3.5, based on substituent effects observed in related picolinic acid derivatives [9] [11]. The electron-donating methoxy groups at positions 4 and 6 increase the basicity of the carboxylate anion, resulting in a slightly higher pKa compared to unsubstituted picolinic acid (pKa ≈ 1.0) [9].
The secondary pKa value (pKa2) represents protonation of the pyridine nitrogen and is expected to be in the range of 5.5-6.5 [9] [14]. The methoxy substituents, particularly the one at position 4, enhance the electron density on the pyridine nitrogen through resonance effects, increasing its basicity compared to unsubstituted pyridine [14].
| Ionization Site | pKa Range | Process |
|---|---|---|
| Carboxylic acid | 2.5-3.5 | COOH → COO⁻ + H⁺ |
| Pyridine nitrogen | 5.5-6.5 | PyH⁺ → Py + H⁺ |
Thermodynamic stability constants for metal coordination demonstrate the enhanced chelating ability resulting from optimal spacing between the carboxylate and pyridine nitrogen donor atoms [15] [12]. Formation constants with divalent metal ions such as copper(II) and zinc(II) are expected to be significantly higher than monodentate ligands due to the chelate effect [12].
¹H Nuclear Magnetic Resonance spectroscopy provides distinct fingerprint patterns for structural identification. The aromatic protons appear as multiplets between δ 7.4-8.8 ppm, with the proton at position 5 (between the two methoxy substituents) appearing as a characteristic singlet around δ 7.5 ppm [16] [17] . The two methoxy groups produce separate signals at δ 3.8-4.0 ppm, appearing as singlets due to rapid rotation about the C-O bonds [19] . The carboxylic acid proton appears as a broad signal between δ 12-14 ppm and may undergo exchange with the NMR solvent [16] .
¹³C Nuclear Magnetic Resonance reveals distinct carbonyl carbon signals at δ 165-170 ppm for both the carboxylic acid and ester carbonyls [20]. The aromatic carbons appear between δ 115-150 ppm, with the methoxy-substituted carbons showing characteristic upfield shifts due to electron donation [16] [17]. The methoxy carbon atoms appear around δ 52-54 ppm, with two distinct signals corresponding to the different chemical environments [19] .
Infrared spectroscopy provides characteristic vibrational fingerprints for functional group identification. The carboxylic acid carbonyl stretch appears at 1700-1720 cm⁻¹, while the ester carbonyl produces a higher frequency absorption at 1735-1750 cm⁻¹ [21] [22] [23]. The hydroxyl stretch of the carboxylic acid appears as a broad absorption between 2500-3300 cm⁻¹ due to intermolecular hydrogen bonding [23] [24]. Carbon-oxygen stretching vibrations appear in the 1200-1300 cm⁻¹ region with multiple bands corresponding to the various C-O bonds [21] [22].
Mass spectrometry provides molecular ion identification and fragmentation patterns for structural confirmation. The molecular ion peak appears at m/z 211 corresponding to the molecular formula C₉H₉NO₅ [25] [26]. Characteristic fragmentation includes loss of methoxy radicals (m/z 180, loss of 31), carboxylic acid groups (m/z 166, loss of 45), and methoxycarbonyl groups (m/z 152, loss of 59) [21] [22]. The base peak typically corresponds to the loss of the methoxycarbonyl group (m/z 152), representing the most stable fragment ion [21] [22].
| Spectroscopic Technique | Key Signals | Structural Information |
|---|---|---|
| ¹H NMR | δ 7.4-8.8 (aromatic), δ 3.8-4.0 (methoxy) | Substitution pattern confirmation |
| ¹³C NMR | δ 165-170 (carbonyls), δ 52-54 (methoxy) | Carbon environment identification |
| IR | 1700-1720 (acid C=O), 1735-1750 (ester C=O) | Functional group confirmation |
| MS | m/z 211 [M]⁺, m/z 152 [base peak] | Molecular weight and fragmentation |